molecular formula C23H24FN3O4S B11345778 5-(3-fluoro-4-methylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11345778
M. Wt: 457.5 g/mol
InChI Key: OASREQCQORZLOM-UHFFFAOYSA-N
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Description

5-(3-fluoro-4-methylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorinated phenyl group, a methoxyethyl carbamoyl group, and a tetrahydrobenzothiophene moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluoro-4-methylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The fluorinated phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving fluorinated compounds.

    Industry: The compound’s unique structure makes it suitable for use in materials science and catalysis.

Mechanism of Action

The mechanism by which 5-(3-fluoro-4-methylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s fluorinated phenyl group and other functional groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(3-fluoro-4-methylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.

Properties

Molecular Formula

C23H24FN3O4S

Molecular Weight

457.5 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H24FN3O4S/c1-13-7-8-14(11-16(13)24)18-12-17(27-31-18)21(28)26-23-20(22(29)25-9-10-30-2)15-5-3-4-6-19(15)32-23/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

OASREQCQORZLOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCOC)F

Origin of Product

United States

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